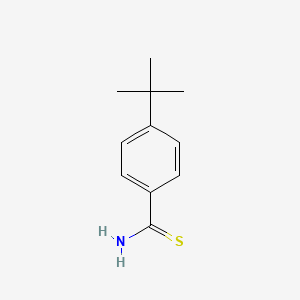

2-氨基-5-甲基-4,5,6-三氢苯并噻唑-7-酮

描述

Synthesis Analysis

The synthesis of compounds related to 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one often involves multistep processes. For example, one study discusses the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which are synthesized through reactions involving various compounds, including 4-(4-methylbenzoxy)benzaldehyde (Yüksek et al., 2015).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the properties of such compounds. Ćaleta et al. (2003) studied the crystal structure of similar compounds, revealing insights into bond distances and angles, which are crucial for understanding the molecular structure (Ćaleta et al., 2003).

Chemical Reactions and Properties

Chemical reactions of related compounds often involve complex processes. For instance, Ohkata et al. (1985) investigated the alkylation and oxidation of a related compound, highlighting the intricacies of chemical reactions involving these types of molecules (Ohkata et al., 1985).

Physical Properties Analysis

Understanding the physical properties, including solubility, melting point, and stability, is essential for practical applications. Studies like Chan et al. (1977), which focus on the synthesis and X-ray structure analysis, provide valuable insights into the physical properties of similar compounds (Chan et al., 1977).

Chemical Properties Analysis

The chemical properties, such as reactivity, are critical for predicting how these compounds will behave under different conditions. Forlani et al. (2006) assessed the nitrogen and carbon nucleophilicities of 2-aminothiazoles, providing valuable information on their chemical properties (Forlani et al., 2006).

科学研究应用

合成和生物活性

对 2-氨基-5-甲基-4,5,6-三氢苯并噻唑-7-酮的研究主要集中在其合成和潜在的生物活性上。Ghorab、Ismail 和 Abdala (2010) 研究了相关化合物的反应性,从而合成了具有抗热和抗炎活性的新型三唑并喹唑啉和三嗪并喹唑啉 (Ghorab、Ismail 和 Abdala,2010).

抗肿瘤特性

Hutchinson 等人 (2001) 和 Bradshaw 等人 (2002) 探索了氟化的 2-(4-氨基苯基)苯并噻唑,发现它们在体外对特定人乳腺癌细胞系具有有效的细胞毒性。这些研究突出了苯并噻唑衍生物在癌症治疗中的潜力 (Hutchinson 等人,2001); (Bradshaw 等人,2002).

抗菌活性

Bektaş 等人 (2007) 合成了新型 1,2,4-三唑衍生物,包括与 2-氨基-5-甲基-4,5,6-三氢苯并噻唑-7-酮在结构上相关的化合物,对各种微生物表现出良好至中等的抗菌活性 (Bektaş 等人,2007).

化学治疗潜力

Leong 等人 (2006) 和 Kashiyama 等人 (1999) 研究了类似噻唑化合物的化学性质和反应,阐明了它们作为化学治疗剂的潜力。他们的发现有助于理解苯并噻唑衍生物抗肿瘤特异性的机制 (Leong 等人,2006); (Kashiyama 等人,1999).

属性

IUPAC Name |

2-amino-5-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-4-2-5-7(6(11)3-4)12-8(9)10-5/h4H,2-3H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDDTBSIZZDZOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373403 | |

| Record name | 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one | |

CAS RN |

375825-03-9 | |

| Record name | 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。